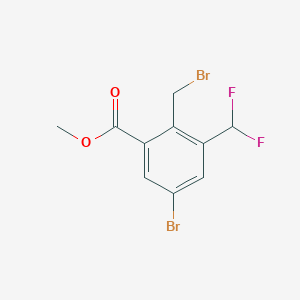
Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate is an organic compound with a complex structure that includes bromine, fluorine, and methyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various types of chemical bonding and interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-methylbenzoate: Similar in structure but lacks the difluoromethyl group.
Methyl 2-bromo-5-fluorobenzoate: Contains a fluorine atom but differs in the position of the bromine and methyl groups.
Uniqueness
Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate is unique due to the presence of both bromine and fluorine atoms in specific positions, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H8Br2F2O2 |
|---|---|
Molecular Weight |
357.97 g/mol |
IUPAC Name |
methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate |
InChI |
InChI=1S/C10H8Br2F2O2/c1-16-10(15)7-3-5(12)2-6(9(13)14)8(7)4-11/h2-3,9H,4H2,1H3 |
InChI Key |
YKKCXMTYLJKXND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1CBr)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















